molecular formula C9H17BO2 B041815 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane CAS No. 126726-62-3

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

Cat. No. B041815
M. Wt: 168.04 g/mol
InChI Key: SVSUYEJKNSMKKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane has been explored through different methodologies, including the rhodium-catalyzed hydroboration of allyl phenyl sulfone and via continuous flow processes for large-scale production. Coombs et al. (2006) described the preparation and characterization of a related compound using rhodium-catalyzed hydroboration, providing insights into the synthesis mechanism and the molecular structure through X-ray diffraction studies (Coombs et al., 2006). Similarly, Fandrick et al. (2012) detailed a scalable process for the preparation of a derivative of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, highlighting the efficiency of continuous flow synthesis for the production of key reagents in organic synthesis (Fandrick et al., 2012).

Molecular Structure Analysis

The molecular structure of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and its derivatives has been extensively studied, revealing details about the crystalline structure and molecular conformation. The structure is characterized by single crystal X-ray diffraction, demonstrating the spatial arrangement of atoms and the presence of significant intramolecular or intermolecular interactions. Studies by Coombs et al. (2006) and others have provided valuable data on the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior (Coombs et al., 2006).

Scientific Research Applications

  • Synthesis of Biologically Active Derivatives : This compound shows high synthetic potential for creating biologically active derivatives, such as the retinoid agonist disila-bexarotene. This was discussed in the study titled "Development of a New Building Block for the Synthesis of Silicon-Based Drugs and Odorants: Alternative Synthesis of the Retinoid Agonist Disila-bexarotene" by Büttner, Nätscher, Burschka, and Tacke (2007) in Organometallics (Büttner et al., 2007).

  • Allylating Reagent : It serves as an allylating reagent for preparing homoallylic alcohols and amines, as described by Ramachandran and Gagare (2010) (Ramachandran & Gagare, 2010).

  • Production of Propargylation Reagent : The synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, related to this compound, was efficiently scaled up to produce a key propargylation reagent, as discussed in the study "Preparative Synthesis via Continuous Flow of 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane: A General Propargylation Reagent" by Fandrick et al. (2012) in Organic Process Research & Development (Fandrick et al., 2012).

  • Bifunctional Building Block : The compound has been identified as a new bifunctional building block for combinatorial chemistry with applications in organic synthesis and catalysis. This was highlighted in the study "2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a new unexpected bifunctional building block for combinatorial chemistry" by Sopková-de Oliveira Santos et al. (2003) in Acta Crystallographica Section C (Sopková-de Oliveira Santos et al., 2003).

  • Solar Thermal Energy Storage : Borylated norbornadienes, closely related to this compound, are being explored as versatile building blocks for molecular solar thermal energy storage, as explored in the study "Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions" by Schulte and Ihmels (2022) in the Beilstein Journal of Organic Chemistry (Schulte & Ihmels, 2022).

  • LCD Technology and Neurodegenerative Diseases : These boron-containing polyene systems show promise as intermediates for synthesizing conjugated polyene, which has applications in LCD technology and potential therapeutic applications in neurodegenerative diseases. This was mentioned in "Synthesis of Pinacolylboronate-Substituted Stilbenes and their application to the synthesis of boron capped polyenes" by Das et al. (2015) in the Journal of Organometallic Chemistry (Das et al., 2015).

Safety And Hazards

The compound is classified under UN number 1993 and ADR 3,III, indicating that it is a flammable liquid . It should be stored in a freezer .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-prop-1-en-2-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUYEJKNSMKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451202
Record name 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

CAS RN

126726-62-3
Record name 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
C Boureghda, A Macé, F Berrée, T Roisnel… - Organic & …, 2019 - pubs.rsc.org
4-Methylenechromanes were prepared via a three-step process from 2-borylated α-methylstyrenes. This sequence is based on a key glyoxylate-ene reaction catalyzed by scandium(III) …
Number of citations: 5 pubs.rsc.org
X Gan, HD Showalter - Tetrahedron letters, 2019 - Elsevier
We report on an approach to truncate the tricyclic 5H-chromeno[2,3-b]pyridin-5-one core of amlexanox, an approved drug under investigation for the treatment of obesity, to the bicyclic …
Number of citations: 3 www.sciencedirect.com
C Tavella, P Lova, M Marsotto, G Luciano, M Patrini… - Crystals, 2020 - mdpi.com
Photonic technologies are nowadays dominated by highly performing inorganic structures that are commonly fabricated via lithography or epitaxial growths. Unfortunately, the …
Number of citations: 11 www.mdpi.com
M Ito, M Iwatani, Y Kamada, S Sogabe, S Nakao… - Bioorganic & Medicinal …, 2017 - Elsevier
Eukaryotic initiation factor 4A3 (eIF4A3), an ATP-dependent RNA helicase, is a core component of exon junction complex (EJC). EJC has a variety of roles in RNA metabolism such as …
Number of citations: 26 www.sciencedirect.com
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org
L O'Brien - 2023 - eprints.nottingham.ac.uk
Carbon-carbon (CC) bonds form the ‘backbone’of the majority of organic compounds. Therefore, forming CC bonds will always be one of the most valuable and essential reactions in …
Number of citations: 0 eprints.nottingham.ac.uk
SM Westaway, AGS Preston, MD Barker… - Journal of medicinal …, 2016 - ACS Publications
Following the discovery of cell penetrant pyridine-4-carboxylate inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases (eg, 1), further optimization …
Number of citations: 71 pubs.acs.org
SL Degorce, R Anjum, KS Dillman, L Drew… - Bioorganic & Medicinal …, 2018 - Elsevier
We have developed a series of orally efficacious IRAK4 inhibitors, based on a scaffold hopping strategy and using rational structure based design. Efforts to tackle low permeability and …
Number of citations: 15 www.sciencedirect.com
MA Arapoğlu - 2022 - gcris.iyte.edu.tr
Cracking is a process that long-chain hydrocarbons are broken down into more valuable fragments called naphtha cracking products. The olefins formed as a result of this process have …
Number of citations: 0 gcris.iyte.edu.tr
AD Takwale, EY Kim, Y Jang, DH Lee, S Kim, Y Choi… - Bioorganic …, 2022 - Elsevier
Molecular glue degraders, such as lenalidomide and pomalidomide, bind to cereblon (CRBN) E3 ligase and subsequently recruit neosubstrate proteins, Ikaros (IKZF1) and Aiolos (…
Number of citations: 3 www.sciencedirect.com

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